molecular formula C19H26ClNOS B7819544 C19H25NOS.HCl

C19H25NOS.HCl

Cat. No.: B7819544
M. Wt: 351.9 g/mol
InChI Key: CEXBONHIOKGWNU-NTISSMGPSA-N
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Description

C₁₉H₂₅NOS·HCl, commonly known as Rotigotine hydrochloride, is a synthetic non-ergoline dopamine receptor agonist. It primarily targets dopamine D₂ and D₃ receptors, making it a critical therapeutic agent for Parkinson’s disease and restless legs syndrome. The compound exists as a racemic mixture [(Rac)-Rotigotine hydrochloride; CAS 102120-99-0], with molecular weight 351.93 g/mol and solubility in DMSO (35.19 mg/mL) and water . Its purity is typically ≥99% (HPLC), and it is supplied as a white crystalline powder . The SMILE notation for its structure is CCCN(CCC3=CC=CS3)[C@H]2CCC1=C(O)C=CC=C1C2.Cl, highlighting a thiophene ring and a tetralin moiety .

Properties

IUPAC Name

[(2S)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propyl-(2-thiophen-2-ylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH+](CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[NH+](CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125572-93-2
Record name Rotigotine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125572-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rotigotine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate compound, 6-(propyl(2-thienyl)ethyl)amino-5,6,7,8-tetrahydronaphthalen-1-ol . This intermediate is then reacted with hydrochloric acid to form rotigotine hydrochloride. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of rotigotine hydrochloride involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Rotigotine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amine .

Scientific Research Applications

Rotigotine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on dopamine receptors and its potential neuroprotective properties.

    Medicine: Rotigotine hydrochloride is extensively researched for its therapeutic effects in treating Parkinson’s disease and restless legs syndrome.

    Industry: It is used in the development of transdermal drug delivery systems

Mechanism of Action

Rotigotine hydrochloride acts as a dopamine receptor agonist, primarily targeting the D3, D2, and D1 receptors. By activating these receptors, it mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. The continuous activation of dopamine receptors helps alleviate symptoms such as tremors, stiffness, and movement difficulties .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of Rotigotine hydrochloride with its enantiomers and structurally analogous dopamine agonists:

Parameter Rotigotine HCl (C₁₉H₂₅NOS·HCl) N-0437 (R-(+)-enantiomer) PPHT HCl (S-enantiomer) Rotigotine (S-(-)-enantiomer)
CAS Number 102120-99-0 (racemic) 125572-93-2 Not specified 125572-92-1
Molecular Formula C₁₉H₂₅NOS·HCl C₁₉H₂₅NOS·HCl C₁₉H₂₅NOS·HCl C₁₉H₂₅NOS·HCl
Molecular Weight 351.93 g/mol 351.93 g/mol 351.93 g/mol 351.93 g/mol
Solubility DMSO (35.19 mg/mL), water DMSO, water DMSO DMSO, water
Purity ≥99% (HPLC) 99% 98% 98% (98% ee)
Biological Activity Dopamine D₂/D₃ agonist (EC₅₀ ~1 nM) More active enantiomer : 10x potency vs. S-form Potent D₂ agonist (Ki = 2.5 nM) Less active enantiomer : Lower efficacy in receptor binding
Therapeutic Use Parkinson’s disease, restless legs syndrome Preclinical studies (anti-Parkinson) Experimental models of dopamine dysfunction Research tool for enantiomer activity comparison

Key Findings:

  • Enantiomeric Activity : The R-(+)-enantiomer (N-0437) exhibits 10-fold higher dopamine receptor agonism compared to the S-(-)-enantiomer (Rotigotine) . This highlights the importance of stereochemistry in drug design.
  • PPHT HCl: The S-enantiomer of PPHT hydrochloride shows sub-nanomolar affinity (Ki = 2.5 nM) for dopamine receptors, making it a potent tool for studying receptor-specific effects .

Pharmacological and Industrial Relevance

  • Racemic Mixtures vs. Pure Enantiomers : While the racemic Rotigotine HCl (CAS 102120-99-0) is commercially available, pure enantiomers like N-0437 are preferred in research for elucidating structure-activity relationships .
  • Cost and Availability : As of 2025, Rotigotine HCl is priced at $5/mg (Axon Medchem), whereas enantiomerically pure analogs like N-0437 are more expensive due to complex synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C19H25NOS.HCl
Reactant of Route 2
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